molecular formula C14H20Cl2O B14728811 4-Tert-butyl-2-(chloromethyl)-1-(3-chloropropoxy)benzene CAS No. 5409-88-1

4-Tert-butyl-2-(chloromethyl)-1-(3-chloropropoxy)benzene

Cat. No.: B14728811
CAS No.: 5409-88-1
M. Wt: 275.2 g/mol
InChI Key: UEOSBVUFSHCCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-2-(chloromethyl)-1-(3-chloropropoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a tert-butyl group, a chloromethyl group, and a 3-chloropropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-(chloromethyl)-1-(3-chloropropoxy)benzene typically involves multiple steps:

    Starting Material: The synthesis begins with a benzene derivative that already contains a tert-butyl group.

    Etherification: The 3-chloropropoxy group can be introduced via a nucleophilic substitution reaction where the chloromethylated benzene reacts with 3-chloropropanol in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl and 3-chloropropoxy groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used in substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or pharmaceuticals.

    Medicine: Could be explored for its potential therapeutic properties.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-(chloromethyl)-1-(3-chloropropoxy)benzene would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl-2-(bromomethyl)-1-(3-bromopropoxy)benzene: Similar structure but with bromine atoms instead of chlorine.

    4-Tert-butyl-2-(hydroxymethyl)-1-(3-hydroxypropoxy)benzene: Hydroxyl groups instead of chlorine atoms.

    4-Tert-butyl-2-(methyl)-1-(3-methoxypropoxy)benzene: Methyl and methoxy groups instead of chloromethyl and chloropropoxy groups.

Uniqueness

The presence of both chloromethyl and 3-chloropropoxy groups in 4-Tert-butyl-2-(chloromethyl)-1-(3-chloropropoxy)benzene makes it unique, providing specific reactivity and potential for diverse chemical transformations.

Properties

CAS No.

5409-88-1

Molecular Formula

C14H20Cl2O

Molecular Weight

275.2 g/mol

IUPAC Name

4-tert-butyl-2-(chloromethyl)-1-(3-chloropropoxy)benzene

InChI

InChI=1S/C14H20Cl2O/c1-14(2,3)12-5-6-13(11(9-12)10-16)17-8-4-7-15/h5-6,9H,4,7-8,10H2,1-3H3

InChI Key

UEOSBVUFSHCCGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCCCl)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.